

Application Notes and Protocols for Dihydrolinalool as a Flavoring Agent

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Compound of Interest

Compound Name: Dihydrolinalool

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These application notes provide a comprehensive overview of the use of **dihydrolinalool** as a flavoring agent in food science studies. This document includes its regulatory status, sensory properties, typical usage levels, and detailed protocols for its analysis and evaluation.

Introduction to Dihydrolinalool in Food Science

Dihydrolinalool (3,7-dimethyloct-6-en-3-ol) is a terpene alcohol valued in the food industry for its pleasant, fresh, and floral-citrus aroma and flavor profile.^{[1][2][3]} It is recognized as a safe flavoring agent by international regulatory bodies.

Regulatory Status:

- **FEMA GRAS:** **Dihydrolinalool** is FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe), with FEMA number 3568.
- **JECFA:** The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **dihydrolinalool** and found no safety concerns at current levels of intake when used as a flavoring agent.^[4]

Organoleptic Properties:

- **Odor:** Described as floral, woody, citrus, with notes of blueberry and green (weedy).^[3] It possesses a fresh, clean floral character with lily-of-the-valley and bois de rose nuances,

brightened by citrus freshness and supported by a soft woody undertone.^[2]

- Taste: Characterized as floral, tropical, with hints of bois de rose, blueberry, berry, fruity, herbal, and woody notes.^[5]

Data Presentation: Quantitative Usage Levels

The following table summarizes the typical usage levels of **dihydrolinalool** in various food and beverage categories, as reported by the industry. These values are intended as a guide for formulation development.

Food Category	Typical Usage Level (ppm)	Maximum Usage Level (ppm)
Non-alcoholic beverages	5.0	25.0
Alcoholic beverages	10.0	50.0
Confectionery	10.0	50.0
Bakery wares	10.0	50.0
Cereals and cereal products	5.0	25.0
Meat and meat products	2.0	10.0
Fish and fish products	2.0	10.0
Salts, spices, soups, sauces, salads	5.0	25.0
Ready-to-eat savories	20.0	100.0
Foodstuffs for particular nutritional uses	10.0	50.0
Composite foods	5.0	25.0

Data sourced from industry reports and databases.

Experimental Protocols

Sensory Evaluation of Dihydrolinalool in a Beverage Matrix

This protocol outlines a method for conducting a sensory evaluation of **dihydrolinalool** in a model beverage system (e.g., sweetened carbonated water) to determine its flavor profile and consumer acceptance.

Objective: To quantify the sensory attributes of **dihydrolinalool** at different concentrations and assess overall liking.

Materials:

- **Dihydrolinalool** (food grade)
- Sucrose
- Citric acid
- Carbonated water
- Glass tasting vessels (coded with random 3-digit numbers)
- Sensory evaluation software or ballots

Panelist Selection:

- Recruit 30-50 untrained consumer panelists who are regular consumers of flavored beverages.
- Screen panelists for their ability to detect and describe basic tastes and aromas.

Sample Preparation:

- Prepare a base beverage solution containing 10% sucrose and 0.1% citric acid in carbonated water.
- Prepare three concentrations of **dihydrolinalool** in the base solution:

- Sample A: 5 ppm
- Sample B: 15 ppm
- Sample C: 25 ppm
- A control sample (base solution with no added **dihydrolinalool**) should also be prepared.
- Present 50 mL of each sample, chilled to 4°C, to the panelists in a randomized order.

Evaluation Procedure:

- Panelists should rinse their mouths with water between samples.
- Using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely), panelists will rate the "overall liking" of each sample.
- Panelists will also rate the intensity of specific flavor attributes (e.g., "floral," "citrus," "woody," "sweetness") on a 9-point intensity scale (1 = not perceptible, 9 = extremely intense).

Data Analysis:

- Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.
- If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which samples are different from each other.



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Sensory Evaluation Workflow

Quantitative Analysis of Dihydrolinalool in a Food Matrix by GC-MS

This protocol describes a method for the extraction and quantification of **dihydrolinalool** from a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately determine the concentration of **dihydrolinalool** in a liquid food matrix.

Materials and Equipment:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- SPME (Solid Phase Microextraction) fiber assembly (e.g., DVB/CAR/PDMS)
- Headspace vials (20 mL) with magnetic screw caps and septa
- Dichloromethane (DCM), HPLC grade
- Sodium chloride (NaCl)
- Internal standard (e.g., 4-nonanol)
- Vortex mixer
- Centrifuge

Sample Preparation and Extraction (Liquid-Liquid Extraction):

- Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.
- Spike the sample with a known concentration of the internal standard.
- Add 10 mL of dichloromethane to the tube.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic (bottom) layer to a clean vial.

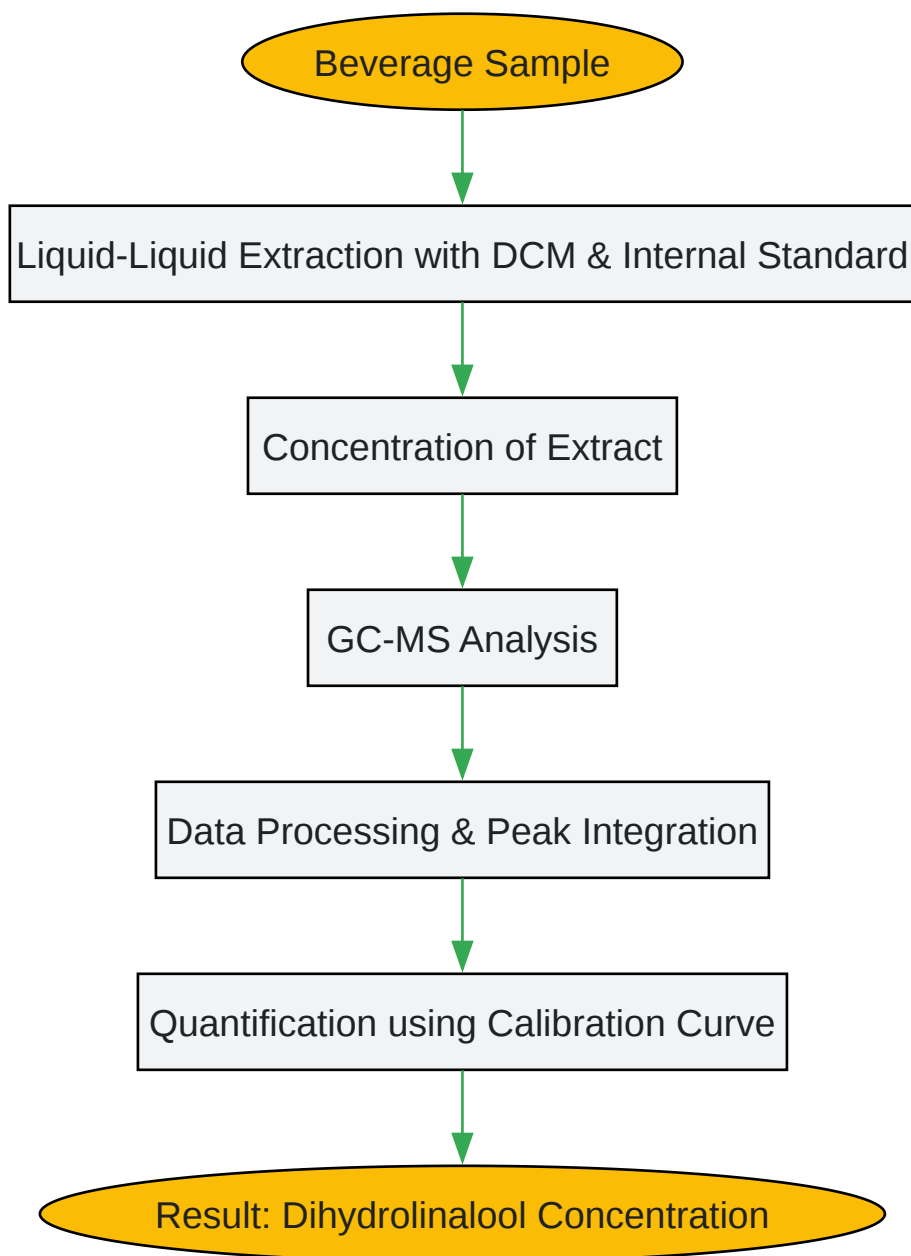
- Dry the extract by passing it through a small column of anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis:

- Injector: Splitless mode, 250°C
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp 1: 3°C/min to 125°C
 - Ramp 2: 7°C/min to 230°C
 - Ramp 3: 20°C/min to 300°C, hold for 5 minutes
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 40-400

Quantification:

- Create a calibration curve by analyzing standard solutions of **dihydrolinalool** with a fixed concentration of the internal standard.
- Plot the ratio of the peak area of **dihydrolinalool** to the peak area of the internal standard against the concentration of **dihydrolinalool**.
- Determine the concentration of **dihydrolinalool** in the sample by interpolating its peak area ratio on the calibration curve.



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GC-MS Analysis Workflow

Stability Testing of Dihydrolinalool in a Citrus Beverage

This protocol provides a framework for assessing the stability of **dihydrolinalool** in a citrus beverage under accelerated storage conditions.

Objective: To evaluate the degradation of **dihydrolinalool** over time at elevated temperatures.

Materials:

- Pasteurized citrus beverage (e.g., orange juice)
- **Dihydrolinalool** (food grade)
- Amber glass bottles with airtight caps
- Incubators set at 25°C and 35°C
- GC-MS for analysis (as described in Protocol 3.2)

Procedure:

- Spike the citrus beverage with a known concentration of **dihydrolinalool** (e.g., 20 ppm).
- Dispense the spiked beverage into amber glass bottles, leaving minimal headspace, and seal tightly.
- Store the bottles in incubators at 25°C and 35°C.
- At specified time points (e.g., day 0, week 1, week 2, week 4, week 8), remove triplicate samples from each storage condition.
- Analyze the concentration of **dihydrolinalool** in each sample using the GC-MS method outlined in Protocol 3.2.

Data Analysis:

- Plot the concentration of **dihydrolinalool** as a function of time for each temperature.
- Calculate the degradation rate constant (k) and the half-life ($t_{1/2}$) of **dihydrolinalool** at each temperature using first-order kinetics.
- This data can be used to predict the shelf-life of the flavor in the beverage.

Signaling Pathway: Biotransformation of Myrcene to Dihydrolinalool

Dihydrolinalool can be produced through the biotransformation of myrcene, a naturally occurring monoterpene, by certain microorganisms such as *Pseudomonas* species.[4][6] This biotechnological approach offers a "natural" route for the production of this flavor compound. The simplified pathway involves the hydration of myrcene.

Biotransformation of Myrcene

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